4-{[(4-Bromophenyl)sulfanyl]methyl}aniline
Description
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline (CAS: 54306-14-8) is an aromatic amine derivative characterized by a central aniline group substituted with a sulfanylmethyl (-SCH2-) linkage to a 4-bromophenyl ring . This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. Its safety profile, as outlined in Safety Data Sheets (SDS), indicates standard handling precautions for aromatic amines, including avoidance of inhalation and skin contact .
Structure
2D Structure
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTRZAKXBXBRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655895 | |
| Record name | 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54306-14-8 | |
| Record name | 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selective Bromination of Aniline Derivatives
Selective bromination at the 4-position of aniline derivatives is challenging due to the high reactivity of elemental bromine, which often leads to multiple brominated products and low selectivity. Traditional bromination methods using elemental bromine are nonselective, yielding mixtures with approximately 10% of undesired dibromo compounds. To improve selectivity and yield, alternative brominating agents such as tetrabutylammonium tribromide have been employed, but these are expensive and provide only moderate yields (~50%) at low temperatures (below -30 °C).
A patented method (CN1438995A) addresses these issues by employing a controlled bromination process in pyridine solvent with specific substituents on the aniline ring to direct bromination selectively to the 4-position. This method improves both yield and purity of 4-bromoaniline derivatives, which are key intermediates for further functionalization.
Introduction of the Sulfanyl (Thioether) Group
Data Tables Summarizing Preparation Parameters and Yields
Research Findings and Analysis
- The key challenge in preparing this compound is the selective bromination of the aniline ring at the para position, which is addressed by using pyridine as solvent and carefully controlled brominating agents to minimize dibromo side products.
- Sulfanyl methylation reactions are well-established in organic synthesis and proceed efficiently under basic conditions with thiophenol derivatives and chloromethylated amines.
- The purity and yield of the final product are critical for its use as an intermediate in medicinal chemistry, as exemplified in the synthesis of endothelin receptor antagonists where related bromophenyl sulfanyl anilines serve as building blocks.
- The preparation methods benefit from optimization of reaction temperature, reagent stoichiometry, and solvent choice to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the aniline moiety to form corresponding nitro compounds or other oxidized products.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or cyanides, in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted aniline derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a bromophenyl group attached to a sulfanyl methyl group, which is further connected to an aniline moiety. Its structure contributes to its reactivity and potential applications in synthesis and biological activity.
Organic Synthesis
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : Converts to sulfoxides or sulfones.
- Reduction : Forms thiol or amine derivatives.
- Substitution : Engages in nucleophilic substitution reactions.
These properties enable the compound to be utilized in the creation of more complex organic molecules, essential for advancing chemical research .
Biological Research
The compound is being explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in breast and prostate cancer lines.
- Antimicrobial Properties : There is evidence suggesting antibacterial and antifungal activities, making it a candidate for infectious disease treatment.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, such as EGFR (Epidermal Growth Factor Receptor) and Src kinases .
Industrial Applications
In the industrial sector, this compound is used in the production of:
- Dyes and Pigments : Its unique chemical structure allows it to function as an intermediate in dye synthesis.
- Specialty Chemicals : The compound's reactivity makes it suitable for creating various industrial chemicals .
Data Table of Applications
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Reactive functional groups |
| Biological Research | Anticancer, antimicrobial agents | Inhibits specific enzymes |
| Industrial Production | Dyes, pigments, specialty chemicals | Versatile reactivity |
Case Study 1: Anticancer Research
A study investigated the effects of this compound on breast cancer cell lines. The findings indicated that the compound induced apoptosis through the inhibition of specific signaling pathways related to cell growth. The results suggest potential use as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound's mechanism appears to involve disruption of bacterial cell membranes, highlighting its potential for developing new antibiotics.
Mechanism of Action
The mechanism by which 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects
- Sulfanyl vs. Sulfonyl Groups: 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline contains a sulfanyl (-S-) group, which is less electron-withdrawing than sulfonyl (-SO2-) groups. For example, 4-(Morpholinosulfonyl)aniline (CAS: 29097-00-5) exhibits reduced nucleophilicity at the aniline nitrogen due to the electron-withdrawing sulfonyl group, impacting its reactivity in coupling reactions . 2-Bromo-N-(4-chlorophenyl)-4-(methylsulfonylmethyl)aniline (CAS: 1628821-20-4) demonstrates how sulfonyl groups enhance solubility in polar solvents compared to sulfanyl analogs .
- Bromo vs. Chloro/Methoxy Substituents: 4,4’-((2,4-Chlorophenyl)methylene)aniline (M3) replaces bromine with chlorine, reducing steric bulk but maintaining similar electronic effects. Chlorine’s smaller size may facilitate crystallization, as evidenced by M3’s higher melting point (230°C) .
Heterocyclic Derivatives
- Triazole-Thiones : Compounds like 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 1349172-90-2) incorporate triazole rings, enhancing thermal stability and bioactivity compared to simpler aniline derivatives .
- Imidazole-Based Ureas : Derivatives such as N-methyl-4-nitro-2-[4-(4-nitrophenyl)-1H-imidazolyl]aniline (Compound A) demonstrate how fused heterocycles increase planarity and π-π stacking interactions, critical for enzyme inhibition .
Table 1: Key Properties of Selected Aniline Derivatives
Biological Activity
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline, also known as 4-[(4-Bromophenyl)sulfanyl]aniline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and related studies.
The compound is characterized by the presence of a bromophenyl group and a sulfanyl group, which contribute to its reactivity and biological activity. The molecular structure can be summarized as follows:
- Molecular formula : C13H12BrN2S
- Molecular weight : 308.22 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Data adapted from various studies on similar compounds .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies against several cancer cell lines. The National Cancer Institute (NCI) protocols have been utilized to assess its efficacy.
Table 2: Anticancer Activity Against Cancer Cell Lines
| Cancer Cell Line | Percent Growth Inhibition (PGI) at 10 µM |
|---|---|
| SNB-75 (CNS) | 41.25% |
| UO-31 (Kidney) | 30.14% |
| CCRF-CEM (Leukemia) | 26.92% |
| EKVX (Lung) | 26.61% |
| OVCAR-5 (Ovarian) | 23.12% |
Data based on NCI screening results for related compounds .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.
- Reactive Metabolites : The sulfanyl group can undergo oxidation to form reactive metabolites that interact with cellular targets.
- Binding Interactions : The bromophenyl group enhances binding affinity to certain molecular targets, potentially leading to increased efficacy against cancer cells .
Case Studies
Several case studies have highlighted the compound's potential:
- A study focused on the synthesis of related aniline derivatives demonstrated that modifications in the bromophenyl group significantly affected anticancer activity, with some derivatives showing superior efficacy compared to established drugs like imatinib .
- Another investigation evaluated the compound's effect on bacterial biofilms, revealing promising results in inhibiting biofilm formation, which is critical for treating chronic infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous bromophenyl-aniline derivatives are prepared by refluxing ethanol solutions of aldehyde intermediates with brominated aromatic amines, followed by crystallization . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol or methanol aids in intermediate stabilization.
- Catalysts : Palladium catalysts (e.g., Pd/C) may improve cross-coupling efficiency, as seen in structurally related aryl sulfide syntheses .
- Temperature control : Reflux conditions (~78°C for ethanol) balance reaction kinetics and side-product formation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methylene bridges (δ 3.5–4.5 ppm). C NMR confirms sulfur-linked carbons (δ 35–45 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 294.0 for CHBrNS) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the C–S bond (~1.78 Å) and planarity of the aniline moiety .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage below 25°C in inert atmospheres .
- Light Sensitivity : UV-Vis spectroscopy reveals absorbance peaks in the 250–300 nm range, necessitating amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of this compound be addressed?
- Methodology : Competing sulfanyl-group migration or over-substitution can occur. Strategies include:
- Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) to the aniline ring to guide sulfanyl-methyl attachment .
- Kinetic Control : Lowering reaction temperatures to favor intermediate stabilization over side reactions .
- Data Contradiction : Conflicting reports on yield (e.g., 50–75%) may stem from solvent purity or catalyst loading; systematic DOE (Design of Experiments) is recommended .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting the sulfur atom’s nucleophilicity and the bromine’s leaving-group potential. Experimental validation via Hammett plots correlates substituent effects with reaction rates .
- Case Study : Palladium-mediated coupling with aryl boronic acids demonstrates higher efficiency (85% yield) compared to copper-catalyzed Ullmann reactions (60% yield) .
Q. How does the electronic structure of this compound influence its application in organic electronics?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry (CV) reveals a HOMO level of −5.3 eV, suitable for hole-transport layers in OLEDs .
- Charge Transport Studies : Time-resolved microwave conductivity (TRMC) measurements show mobility of 0.01 cm²/V·s, comparable to triphenylamine derivatives .
Q. What analytical approaches resolve discrepancies in reported spectroscopic data for this compound?
- Methodology :
- Comparative NMR : Cross-referencing deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent-induced shifts .
- Crystallographic Validation : Single-crystal XRD resolves ambiguities in bond angles caused by tautomerism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
